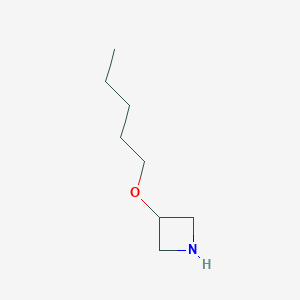![molecular formula C14H9BrCl2O2 B1439936 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride CAS No. 1160260-64-9](/img/structure/B1439936.png)
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride
Übersicht
Beschreibung
The compound “2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride” is a chemical with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.03 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride” can be represented by the InChI code: 1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Fast Tin-Free Hydrodehalogenation and Reductive Radical Cyclization Reactions : The study by Vaillard, Postigo, and Rossi (2004) explores the photostimulated reactions of various aryl and alkyl chlorides and bromides, including compounds similar to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride. This research could offer insights into its potential reactivity and applications in synthesizing complex organic compounds through radical cyclization processes. The findings highlight the efficiency of certain reductive processes in achieving high yields of cyclized products, which could be relevant for the synthesis or modification of molecules containing the 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride structure (Santiago E. Vaillard, A. Postigo, R. Rossi, 2004).
Iron and Copper Salts in Benzo[b]furans Synthesis : Bonnamour, Piedrafita, and Bolm (2010) discuss the catalytic role of iron and copper salts in the synthesis of benzo[b]furans from aryl 2-bromobenzyl ketones. This research could be indirectly related to the applications of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride in the synthesis of heterocyclic compounds, providing a foundation for utilizing similar catalysts in reactions involving this compound to form complex organic structures with potential pharmaceutical relevance (Julien Bonnamour, M. Piedrafita, C. Bolm, 2010).
Molecular Structures and Conformational Studies
Conformational Structures of Halobenzoyl Chlorides : Johansen, Dahl, and Hagen (2013) conducted an extensive study on the gas phase molecular structures and conformational compositions of halobenzoyl chlorides, including compounds structurally related to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride. Their work provides detailed insights into the effects of halogen atoms on molecular geometry, which can be crucial for understanding the reactivity and potential applications of such compounds in various scientific research fields. The study emphasizes the importance of molecular conformation in determining the physical and chemical properties of halogenated aromatic compounds (T. Johansen, P. Dahl, K. Hagen, 2013).
Advanced Oxidation Processes
Degradation of Benzophenone-3 in Chlorinated Seawater Pools : The research by Manasfi et al. (2015) on the degradation products of benzophenone-3 in chlorinated seawater swimming pools demonstrates the complex chemical interactions involving chlorine, bromine, and organic compounds in aquatic environments. Although this study does not directly discuss 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride, it highlights the potential of halogenated organic compounds to undergo transformation in the presence of disinfectants, which could be relevant for environmental research or the development of new materials resistant to degradation in specific conditions (Tarek Manasfi, V. Storck, S. Ravier, C. Demelas, B. Coulomb, J. Boudenne, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMJXIZAHMNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




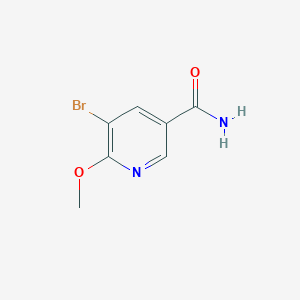
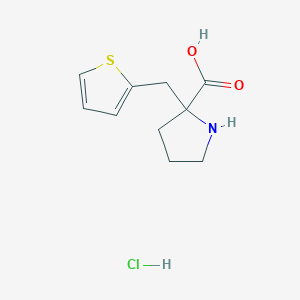
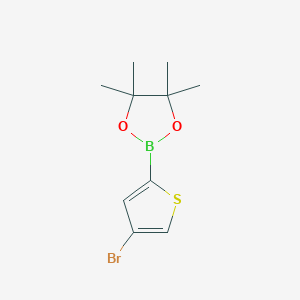

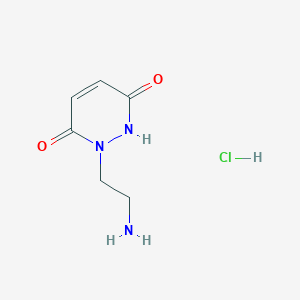
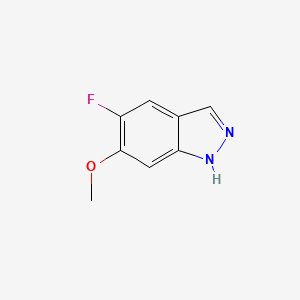
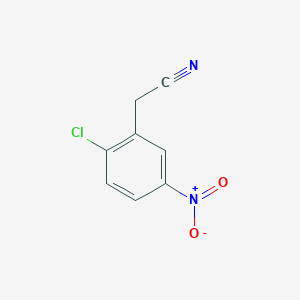
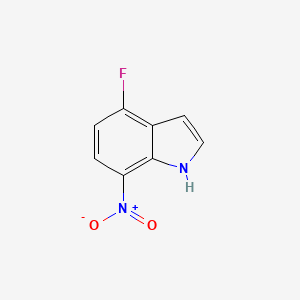


![(6-Fluorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1439868.png)

